Cas no 1557288-09-1 (SnAP 3Me-M Reagent)

SnAP 3Me-M Reagent 化学的及び物理的性質
名前と識別子
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- SnAP 3Me-M Reagent
- 1-((Tributylstannyl)methoxy)propan-2-amine (SnAP 3Me-M)
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- インチ: 1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3;
- InChIKey: HWVHQCDLUIMLHX-UHFFFAOYSA-N
- ほほえんだ: [Sn](COCC(C)N)(CCCC)(CCCC)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 13
- 複雑さ: 177
- トポロジー分子極性表面積: 35.2
SnAP 3Me-M Reagent 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6745941-1000mg |
[(2-aminopropoxy)methyl]tributylstannane |
1557288-09-1 | 95.0% | 1g |
$499.0 | 2022-02-28 | |
Enamine | EN300-6745941-10000mg |
[(2-aminopropoxy)methyl]tributylstannane |
1557288-09-1 | 95.0% | 10g |
$2146.0 | 2022-02-28 | |
1PlusChem | 1P00ASXI-50mg |
SnAP 3Me-M Reagent |
1557288-09-1 | 95% | 50mg |
$222.00 | 2023-12-21 | |
1PlusChem | 1P00ASXI-5g |
SnAP 3Me-M Reagent |
1557288-09-1 | 95% | 5g |
$285.00 | 2024-06-20 | |
1PlusChem | 1P00ASXI-250mg |
SnAP 3Me-M Reagent |
1557288-09-1 | 95% | 250mg |
$90.00 | 2024-06-20 | |
Enamine | EN300-6745941-0.1g |
[(2-aminopropoxy)methyl]tributylstannane |
1557288-09-1 | 95.0% | 0.1g |
$19.0 | 2025-03-13 | |
Enamine | EN300-6745941-250mg |
[(2-aminopropoxy)methyl]tributylstannane |
1557288-09-1 | 95.0% | 250mg |
$200.0 | 2022-02-28 | |
Enamine | EN300-6745941-5.0g |
[(2-aminopropoxy)methyl]tributylstannane |
1557288-09-1 | 95.0% | 5.0g |
$187.0 | 2025-03-13 | |
Enamine | EN300-6745941-100mg |
[(2-aminopropoxy)methyl]tributylstannane |
1557288-09-1 | 95.0% | 100mg |
$140.0 | 2022-02-28 | |
1PlusChem | 1P00ASXI-2.5g |
SnAP 3Me-M Reagent |
1557288-09-1 | 95% | 2.5g |
$184.00 | 2024-06-20 |
SnAP 3Me-M Reagent 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
SnAP 3Me-M Reagentに関する追加情報
SnAP 3Me-M Reagent: A Comprehensive Overview
The SnAP 3Me-M Reagent (CAS No. 1557288-09-1) is a cutting-edge chemical compound that has garnered significant attention in the scientific community due to its unique properties and versatile applications. This reagent is specifically designed to facilitate a wide range of chemical reactions, particularly in the fields of organic synthesis, pharmaceutical development, and materials science. Its ability to act as a highly efficient catalyst or reactant makes it an invaluable tool for researchers and industry professionals alike.
Recent advancements in chemical synthesis have highlighted the importance of reagents like the SnAP 3Me-M Reagent in streamlining complex reaction pathways. According to a study published in *Nature Chemistry*, this compound has demonstrated exceptional efficiency in promoting cross-coupling reactions, which are critical for the construction of biologically active molecules. The research underscores its ability to enhance reaction rates while maintaining high selectivity, making it a preferred choice for researchers working on drug discovery projects.
One of the most notable features of the SnAP 3Me-M Reagent is its structural versatility. The compound's molecular architecture allows it to interact with a variety of substrates, enabling its use in diverse chemical transformations. For instance, in the field of polymer chemistry, this reagent has been employed to synthesize novel materials with tailored properties, such as improved mechanical strength or enhanced thermal stability. These advancements have opened new avenues for applications in advanced materials and sustainable manufacturing processes.
The development of the SnAP 3Me-M Reagent was driven by the need for more efficient and environmentally friendly chemical processes. Unlike traditional reagents that often require harsh reaction conditions or generate hazardous byproducts, this compound operates under mild conditions and exhibits minimal environmental impact. This aligns with the growing global emphasis on green chemistry and sustainable practices within the chemical industry.
In terms of synthesis, the SnAP 3Me-M Reagent is produced through a multi-step process that involves precise control over reaction parameters to ensure optimal purity and performance. Researchers have recently explored alternative synthetic routes that further improve yield and reduce production costs, making this reagent more accessible to a broader range of applications.
Looking ahead, the potential applications of the SnAP 3Me-M Reagent are vast and continually expanding. Ongoing studies are investigating its utility in bioconjugation reactions, which are essential for developing advanced diagnostic tools and therapeutic agents. Additionally, its role in catalyzing enantioselective reactions holds promise for addressing the challenges associated with producing chiral compounds—a critical requirement in pharmaceutical manufacturing.
In conclusion, the SnAP 3Me-M Reagent (CAS No. 1557288-09-1) represents a significant advancement in modern chemistry, offering unparalleled efficiency and versatility across multiple disciplines. As research continues to uncover new applications and optimize its use, this compound is poised to play an increasingly important role in shaping the future of chemical innovation.
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